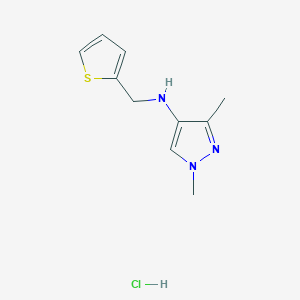

1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16411962

Molecular Formula: C10H14ClN3S

Molecular Weight: 243.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3S |

|---|---|

| Molecular Weight | 243.76 g/mol |

| IUPAC Name | 1,3-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3S.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H |

| Standard InChI Key | WMGNBHNQRYCOEE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CS2)C.Cl |

Introduction

Synthesis

The synthesis of compounds like 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available reagents:

-

Formation of the Pyrazole Core:

-

Pyrazoles are generally synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

-

In this case, the pyrazole nucleus is methylated at positions 1 and 3.

-

-

Introduction of the Thienylmethyl Group:

-

The thienylmethyl group is attached to the amine functionality of the pyrazole ring through nucleophilic substitution or reductive amination.

-

The reaction typically employs thiophene derivatives and formaldehyde or other alkylating agents under mild conditions.

-

Characterization Techniques

The compound can be characterized using various spectroscopic and analytical methods:

-

NMR Spectroscopy:

-

Proton (^1H) and Carbon (^13C) NMR provide insights into the chemical environment of the functional groups.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups like amines and thienyl rings.

-

-

X-ray Crystallography:

-

Determines the three-dimensional structure for confirmation of stereochemistry.

-

Biological Significance

Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of a thienyl group in this compound suggests potential bioactivity due to its ability to interact with biological targets.

Potential Applications:

-

Anti-inflammatory Agents: Pyrazoles are known inhibitors of cyclooxygenase (COX) enzymes.

-

Anticancer Properties: Structural analogs have shown cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: The sulfur atom in the thienyl group enhances interaction with microbial enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume